1-(2-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-(2-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a pyrazole ring substituted with a nitrophenyl group and a trifluoromethyl group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1-(2-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-nitrophenylhydrazine with trifluoroacetylacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the pyrazole ring. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and other functionalized compounds.
Scientific Research Applications
1-(2-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
1-(2-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)-3-methyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole: The position of the nitrophenyl group affects the compound’s electronic distribution and reactivity.
1-(2-Nitrophenyl)-3-(trifluoromethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6F3N3O2 |
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Molecular Weight |
257.17 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-5-6-15(14-9)7-3-1-2-4-8(7)16(17)18/h1-6H |
InChI Key |
QVLVMANNTWBVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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